molecular formula C37H36N6O5S B2475233 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide CAS No. 362502-33-8

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Cat. No.: B2475233
CAS No.: 362502-33-8
M. Wt: 676.79
InChI Key: ASROBYYCQCBMJB-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
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Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex compound that exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups including:

  • Pyrazole : A five-membered ring that contributes to various pharmacological activities.
  • Triazole : Known for its antifungal and antibacterial properties.
  • Benzamide : Often associated with neuroactive and anti-inflammatory effects.

The molecular formula is C36H36N6O7SC_{36}H_{36}N_6O_7S, and its IUPAC name reflects its complex structure, which integrates multiple active pharmacophores.

Synthesis

The synthesis involves several key steps:

  • Formation of the Pyrazole Ring : Reaction of 2,3-dimethoxyphenylhydrazine with 4-methoxyphenylacetone under acidic conditions.
  • Attachment of the Triazole Ring : The pyrazole intermediate is reacted with phenyl isothiocyanate.
  • Formation of the Benzamide Moiety : The triazole intermediate is then reacted with benzoyl chloride in the presence of a base.

Anticancer Activity

Research indicates that compounds with pyrazole and triazole moieties are promising candidates in cancer therapy. For instance:

  • A study highlighted that derivatives similar to this compound showed significant inhibition of tumor necrosis factor (TNF) and interleukin (IL) levels in vitro, suggesting anti-inflammatory and potential anticancer properties .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory activity of related compounds:

  • Pyrazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-6 effectively .
  • In vivo studies involving carrageenan-induced edema models indicated strong anti-inflammatory effects comparable to standard drugs like indomethacin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activities:

  • Research has documented that pyrazole derivatives exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances this activity .

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in cultured cells. Results showed that certain modifications led to up to 85% inhibition compared to control substances .
  • Antimicrobial Screening : Compounds similar to N-{[5-(...)]} were evaluated against multiple bacterial strains. One derivative demonstrated effective inhibition against Klebsiella pneumoniae, indicating the importance of the amide linkage in enhancing antimicrobial activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of TNF and IL levels
Anti-inflammatoryComparable efficacy to indomethacin
AntimicrobialEffective against E. coli and S. aureus

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N6O5S/c1-24-10-8-11-26(20-24)36(45)38-22-33-39-40-37(42(33)27-12-6-5-7-13-27)49-23-34(44)43-31(29-14-9-15-32(47-3)35(29)48-4)21-30(41-43)25-16-18-28(46-2)19-17-25/h5-20,31H,21-23H2,1-4H3,(H,38,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROBYYCQCBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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